molecular formula C6H2I3N3 B596715 1-Azido-2,3,5-triiodobenzene CAS No. 1313738-68-9

1-Azido-2,3,5-triiodobenzene

Cat. No.: B596715
CAS No.: 1313738-68-9
M. Wt: 496.816
InChI Key: AXDPVCGDWJNLCY-UHFFFAOYSA-N
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Description

1-Azido-2,3,5-triiodobenzene, also known as this compound, is a useful research compound. Its molecular formula is C6H2I3N3 and its molecular weight is 496.816. The purity is usually 95%.
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Mechanism of Action

Target of Action

1-Azido-2,3,5-triiodobenzene is a chemical compound that is often used in the synthesis of triazoles . Triazoles are nitrogen-containing heterocyclic compounds that have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . Therefore, the primary targets of this compound are the biochemical pathways involved in the synthesis of these triazoles.

Mode of Action

It is known to be involved in the synthesis of 5-amino-1,2,3-triazoles via a cascade nucleophilic addition/cyclization process . This process involves the addition of a nucleophile to a carbodiimide, followed by cyclization to form the triazole ring .

Biochemical Pathways

This compound is involved in the synthesis of 5-amino-1,2,3-triazoles . This process involves a cascade nucleophilic addition/cyclization process, which is accomplished under mild conditions . The resulting triazoles can be further functionalized to enrich the molecular diversity of triazoles .

Result of Action

The result of the action of this compound is the formation of 5-amino-1,2,3-triazoles . These triazoles have significant biological properties and are used in various therapeutic applications .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the synthesis of 5-amino-1,2,3-triazoles from this compound is accomplished under mild conditions . Therefore, factors such as temperature, pH, and the presence of other chemicals can influence the efficacy and stability of this compound.

Properties

IUPAC Name

1-azido-2,3,5-triiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2I3N3/c7-3-1-4(8)6(9)5(2-3)11-12-10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDPVCGDWJNLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N=[N+]=[N-])I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2I3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735073
Record name 1-Azido-2,3,5-triiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313738-68-9
Record name 1-Azido-2,3,5-triiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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